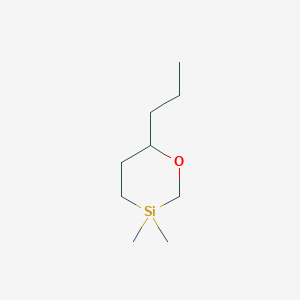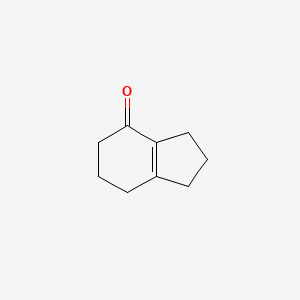
1,2,3,5,6,7-Hexahydro-inden-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a synthetic musk fragrance compound used in personal care products and can be found in the environment and the human body . This compound is known for its musky, floral scent and is widely used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,5,6,7-Hexahydro-inden-4-one can be synthesized through several methods:
Acid-Catalyzed Reaction: The compound can be synthesized by reacting indanone with methyl ethyl ketone under acidic conditions to form methyl ketone of indanone.
Industrial Production: Industrially, this compound is produced using pentamethylindan as a raw material. The process involves selective hydrogenation using Raney nickel as a catalyst to first produce tetrahydropentamethylindan.
Chemical Reactions Analysis
Types of Reactions
1,2,3,5,6,7-Hexahydro-inden-4-one undergoes various chemical reactions, including:
Reduction: Catalytic hydrogenation can reduce the compound to form more saturated derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Sodium dichromate, glacial acetic acid.
Reducing Agents: Hydrogen gas, Raney nickel catalyst.
Acid Catalysts: Sulfuric acid, hydrochloric acid.
Major Products
Oxidation Products: Corresponding ketones.
Reduction Products: Saturated derivatives of the compound.
Scientific Research Applications
1,2,3,5,6,7-Hexahydro-inden-4-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the production of various organic compounds.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the fragrance industry as a synthetic musk fragrance in personal care products.
Mechanism of Action
The mechanism of action of 1,2,3,5,6,7-Hexahydro-inden-4-one involves its interaction with olfactory receptors in the human body, leading to the perception of its musky, floral scent. The compound’s molecular structure allows it to bind to specific receptors, triggering a sensory response.
Comparison with Similar Compounds
1,2,3,5,6,7-Hexahydro-inden-4-one can be compared with other similar compounds:
1,4,5,6,7,7a-Hexahydroinden-2-one: Similar in structure but differs in the position of the ketone group.
6,7-Dihydro-1,1,2,3,3-pentamethyl-4(5H)-indanone: Another synthetic musk fragrance with a similar structure but different functional groups.
Uniqueness
Properties
CAS No. |
22118-01-0 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
1,2,3,5,6,7-hexahydroinden-4-one |
InChI |
InChI=1S/C9H12O/c10-9-6-2-4-7-3-1-5-8(7)9/h1-6H2 |
InChI Key |
UXSWKQVGKDBMOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=O)CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


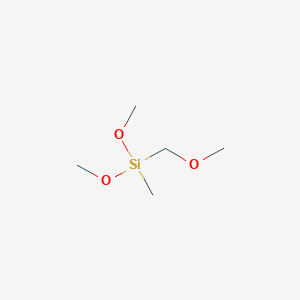
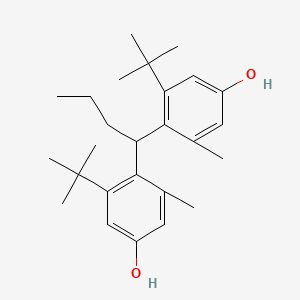
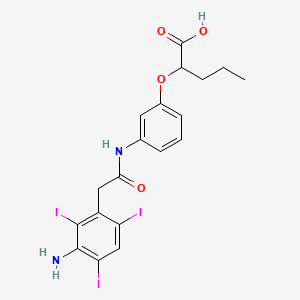
![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 10-chloro-7-[(6,11-dihydro-6,11-dioxo-2-phenylnaphtho[2,3-g]quinazolin-4-yl)amino]-](/img/structure/B14713992.png)
![N-[2-chloro-4-(2,4-dinitrobenzoyl)imino-1-cyclohexa-2,5-dienylidene]-2,4-dinitro-benzamide](/img/structure/B14713993.png)

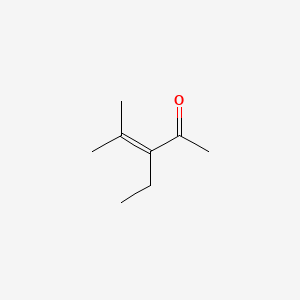
![[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-dimethyl-](/img/structure/B14714018.png)
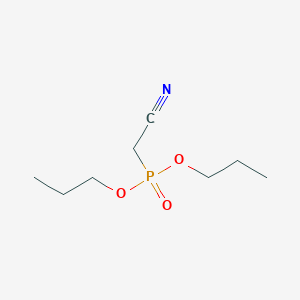

![2-[(Butan-2-yl)oxy]-1,2-diphenylethan-1-one](/img/structure/B14714030.png)
![[2-[(2E)-2-[(2Z)-2-benzylideneheptylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride](/img/structure/B14714033.png)
